5-(Azetidin-3-yl)pyrimidine Hydrochloride: A Privileged Scaffold for Advanced Medicinal Chemistry
5-(Azetidin-3-yl)pyrimidine Hydrochloride: A Privileged Scaffold for Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery, the transition from planar,
This technical guide provides an in-depth analysis of the structural logic, physicochemical profiling, and validated experimental workflows for integrating 5-(azetidin-3-yl)pyrimidine hydrochloride into drug discovery pipelines.
Physicochemical Profiling & Structural Analysis
The utility of 5-(azetidin-3-yl)pyrimidine lies in its dual-component architecture. The pyrimidine ring serves as an excellent hydrogen-bond acceptor, frequently utilized to anchor molecules within the hinge region of kinases[3]. Conversely, the azetidine ring acts as a highly efficient bioisostere for larger saturated heterocycles (like pyrrolidine or piperidine), reducing the overall molecular weight and lipophilicity (logP) while maintaining a rigid, linear exit vector from the 3-position[2][4].
The compound is commercially supplied as a hydrochloride salt. This salt form is critical for benchtop stability, preventing the atmospheric oxidation of the secondary amine and dramatically improving its solubility in polar protic solvents[5][6].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 5-(Azetidin-3-yl)pyrimidine hydrochloride |
| CAS Number | 1255531-16-8[5][6] |
| Molecular Formula (Salt) | C₇H₁₀ClN₃[5] |
| Molecular Weight (Salt) | 171.63 g/mol [6] |
| Molecular Formula (Free Base) | C₇H₉N₃ |
| Molecular Weight (Free Base) | 135.17 g/mol |
| Topological Polar Surface Area | ~37.8 Ų (Free base equivalent) |
| Ring Architecture | Bicyclic (Non-fused |
Medicinal Chemistry Rationale: The Logic of Azetidine Integration
The decision to incorporate 5-(azetidin-3-yl)pyrimidine into a core scaffold is driven by strict structure-activity relationship (SAR) causality[1].
-
Increasing Fraction
( ): High character often leads to poor aqueous solubility and promiscuous off-target binding (e.g., hERG toxicity). The azetidine ring introduces critical character, disrupting molecular flatness and improving the pharmacokinetic (PK) profile[2][7]. -
Conformational Restriction & Vector Projection: Unlike flexible alkyl chains, the 3-substituted azetidine projects the pyrimidine ring at a highly predictable, rigid angle. This minimizes the entropic penalty upon binding to the target protein, directly translating to increased biochemical potency[4].
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Reduced Basicity: The four-membered azetidine ring alters the orbital hybridization of the nitrogen atom, slightly reducing its basicity compared to piperidine. This can improve oral bioavailability and membrane permeability[1].
Figure 1: Hit-to-Lead optimization logic utilizing azetidine bioisosteric replacement.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Nucleophilic Aromatic Substitution (SₙAr)
The secondary amine of the azetidine ring is an excellent nucleophile for SₙAr reactions with activated aryl or heteroaryl halides[8].
Causality & Design: Because the starting material is an HCl salt, it must be neutralized in situ. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile against the electrophile.
Step-by-Step Methodology:
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Preparation: To an oven-dried reaction vial, add 5-(azetidin-3-yl)pyrimidine HCl (1.2 equiv.) and the target heteroaryl chloride (1.0 equiv.).
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Solvation & Free-Basing: Suspend the mixture in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) dropwise at room temperature. Validation Check: The cloudy suspension should become more homogenous as the free base is generated.
-
Coupling: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere for 4–12 hours.
-
Monitoring: Monitor the consumption of the electrophile via LC-MS. The rigid azetidine nitrogen will couple cleanly, typically showing a single major product mass (
). -
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to remove DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Figure 2: Experimental workflow for the SNAr coupling of 5-(azetidin-3-yl)pyrimidine HCl.
Protocol B: Buchwald-Hartwig Amination
For unactivated aryl halides where SₙAr is thermodynamically unfeasible, palladium-catalyzed cross-coupling is required[4].
Causality & Design: Azetidines are susceptible to ring-opening or
Step-by-Step Methodology:
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Preparation: In a flame-dried Schlenk tube, combine 5-(azetidin-3-yl)pyrimidine HCl (1.5 equiv.), aryl bromide (1.0 equiv.), Pd₂dba₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (3.0 equiv.).
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Degassing: Evacuate and backfill the tube with argon three times.
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Reaction: Add anhydrous, degassed Toluene or Dioxane. Heat at 90 °C for 12 hours.
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Validation: The reaction mixture will turn from deep red/purple to a pale yellow/brown precipitate, indicating the active catalytic cycle.
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Isolation: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.
Analytical Validation Standards
To ensure the structural integrity of the synthesized intermediates, the following analytical signatures must be confirmed:
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LC-MS: The target mass must reflect the displacement of the halogen (in SₙAr) or the cross-coupling product. Ensure the ionization method (ESI+) is optimized for the pyrimidine moiety.
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¹H-NMR (400 MHz, DMSO-d₆): The azetidine protons typically appear as distinct multiplets. The protons at the 2- and 4-positions of the azetidine ring are diastereotopic and will present as complex signals between
3.5 – 4.5 ppm, while the pyrimidine aromatic protons will present sharply downfield ( 8.5 – 9.2 ppm)[8].
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016205487A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. 5-(azetidin-3-yl)pyrimidine hydrochloride | 1255531-16-8 [chemicalbook.com]
- 6. 5-(3-azetidinylmethyl)pyrimidine | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
